2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide 2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286727-88-5
VCID: VC11895483
InChI: InChI=1S/C12H9N5O4S/c1-6-16-17-12(22-6)15-9(18)7-5-21-11(13-7)14-10(19)8-3-2-4-20-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18)
SMILES: CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Molecular Formula: C12H9N5O4S
Molecular Weight: 319.30 g/mol

2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide

CAS No.: 1286727-88-5

Cat. No.: VC11895483

Molecular Formula: C12H9N5O4S

Molecular Weight: 319.30 g/mol

* For research use only. Not for human or veterinary use.

2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide - 1286727-88-5

Specification

CAS No. 1286727-88-5
Molecular Formula C12H9N5O4S
Molecular Weight 319.30 g/mol
IUPAC Name 2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C12H9N5O4S/c1-6-16-17-12(22-6)15-9(18)7-5-21-11(13-7)14-10(19)8-3-2-4-20-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18)
Standard InChI Key MRBZOPTVDHGAIB-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Canonical SMILES CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Components

The systematic IUPAC name 2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide delineates its three-core heterocyclic architecture :

  • Furan-2-carbonylamino: A furan ring (oxygen-containing heterocycle) substituted at position 2 with a carbonylamino group.

  • 1,3-Oxazole-4-carboxamide: An oxazole ring (nitrogen-oxygen heterocycle) with a carboxamide substituent at position 4.

  • 5-Methyl-1,3,4-thiadiazol-2-yl: A 1,3,4-thiadiazole ring (nitrogen-sulfur heterocycle) bearing a methyl group at position 5.

The connectivity of these moieties creates a planar, conjugated system conducive to intermolecular interactions, a feature often exploited in drug design for target binding .

Stereochemical and Electronic Features

The compound’s SMILES string (CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3) confirms the absence of stereocenters, rendering it achiral . Quantum mechanical calculations predict delocalized π-electrons across the fused rings, potentially enhancing stability and reactivity. The thiadiazole ring’s sulfur atom contributes to electrophilic character, while the oxazole and furan rings offer hydrogen-bonding sites via their oxygen and nitrogen atoms .

Synthesis and Manufacturing

Synthetic Pathways

While direct literature on this compound’s synthesis is limited, analogous 1,3,4-thiadiazole derivatives are typically synthesized via heterocyclization and S-alkylation (Figure 1) :

  • Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide (CS2\text{CS}_2) under reflux to form 5-substituted 1,3,4-thiadiazol-2-thiol intermediates.

  • S-Alkylation: Thiol intermediates undergo nucleophilic substitution with chloroacetic acid derivatives (e.g., amides or esters) to install sulfanylacetic acid side chains.

Applying this methodology, the target compound likely arises from:

  • Cyclocondensation of a furan-2-carboxamide-thiosemicarbazide precursor with CS2\text{CS}_2.

  • Subsequent alkylation with a chloroacetamide-bearing oxazole fragment.

Table 1: Hypothetical Synthesis Steps

StepReactantsConditionsProduct
1Furan-2-carboxamide + CS2\text{CS}_2Reflux, KOH, ethanol5-(Furan-2-amido)-1,3,4-thiadiazol-2-thiol
2Intermediate + Chloroacetyl-oxazoleReflux, ethanol, 1 hrTarget compound

Yield and Purification

Based on analogous syntheses , the final step likely achieves a moderate yield (70–80%) after recrystallization from ethanol. Chromatographic purification may enhance purity, though the compound’s limited solubility in common organic solvents (e.g., toluene, acetone) complicates isolation .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue
Molecular formulaC12H9N5O4S\text{C}_{12}\text{H}_9\text{N}_5\text{O}_4\text{S}
Molecular weight319.30 g/mol
XLogP3-AA1.2 (predicted)
Hydrogen bond donors3
Hydrogen bond acceptors8
Topological polar surface area147 Ų

The compound’s lipophilicity (LogP ≈ 1.2) suggests moderate membrane permeability, while its high polar surface area may limit blood-brain barrier penetration. Solubility in aqueous media is expected to be low, necessitating formulation with co-solvents or surfactants for pharmacological testing .

Analytical Characterization

Spectroscopic Data

IR Spectroscopy: Expected peaks include:

  • ν(N-H)\nu(\text{N-H}): 3220–3280 cm1^{-1} (amide stretches).

  • ν(C=O)\nu(\text{C=O}): 1670–1690 cm1^{-1} (carboxamide and oxazole carbonyls).

  • ν(C-S)\nu(\text{C-S}): 680–720 cm1^{-1} (thiadiazole ring) .

1H NMR (DMSO-d6): Predicted signals:

  • δ 2.71 ppm (s, 3H, thiadiazole-CH3_3).

  • δ 7.16–8.23 ppm (m, 5H, furan and oxazole protons).

  • δ 10.39–13.13 ppm (s, 2H, amide NH) .

Applications and Future Directions

Drug Development

This compound’s multi-target potential warrants evaluation in:

  • Epilepsy models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

  • Cancer cell lines: Screening against STAT3-dependent malignancies (e.g., glioblastoma, leukemia).

Structural Optimization

  • Bioisosteric replacement: Substituting the furan ring with thiophene or pyridine may enhance metabolic stability.

  • Prodrug design: Esterification of carboxamide groups could improve oral bioavailability.

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